1-(3,5-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
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Description
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
The molecular structure of imidazole compounds is quite diverse, with many possible substitutions on the imidazole ring . All the derivatives have a planar imidazole unit . The crystal structures are stabilized by intermolecular O▬H…N, O▬H…O, C▬H…N, hydrogen bonds, and C▬H…π interactions .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Luminescence Sensing and Fluorescence
Fluorescence Sensors : Dimethylphenyl imidazole derivatives have been developed as lanthanide(III)-organic frameworks showing potential as fluorescence sensors for benzaldehyde-based derivatives. These complexes exhibit characteristic sharp emission bands, making them suitable for selective sensing applications (Shi et al., 2015).
Magnetic and Photochromic Behavior
Multifunctional Compounds : Research on bisthienylethenes containing N,O-donor binding sites has led to the development of mononuclear complexes that show distinct magnetic behaviors and photochromic properties. These findings highlight the versatility of such compounds in material science, particularly in areas requiring responsive materials to external stimuli (Cao et al., 2015).
Corrosion Inhibition
Carbon Steel Protection : Arylamino substituted mercaptoimidazole derivatives have been investigated as corrosion inhibitors for carbon steel in acidic media. The efficacy of these compounds underscores their potential in industrial applications to prevent corrosion, demonstrating a functional application of imidazole derivatives in materials science (Duran et al., 2021).
Pharmaceutical Applications
Competitive Inhibitors : Thienylalkylimidazole derivatives have been identified as competitive inhibitors of dopamine beta-hydroxylase, indicating their potential utility in therapeutic applications. The study of these compounds contributes to the understanding of enzyme inhibition and suggests avenues for drug development (McCarthy et al., 1990).
properties
IUPAC Name |
3-(3,5-dimethylphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-13-8-14(2)10-16(9-13)21-18-12-25(22,23)11-17(18)20(19(21)24)15-6-4-3-5-7-15/h3-10,17-18H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKOVISJDQDHPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide |
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